LNnDFH I

説明

特性

CAS番号 |

62469-99-2 |

|---|---|

分子式 |

C38H65NO29 |

分子量 |

999.9 g/mol |

IUPAC名 |

N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-5-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-6-(hydroxymethyl)-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide |

InChI |

InChI=1S/C38H65NO29/c1-9-18(48)23(53)26(56)35(59-9)66-31-17(39-11(3)45)34(67-32-22(52)15(7-43)61-37(28(32)58)64-29(13(47)5-41)20(50)12(46)4-40)63-16(8-44)30(31)65-38-33(25(55)21(51)14(6-42)62-38)68-36-27(57)24(54)19(49)10(2)60-36/h4,9-10,12-38,41-44,46-58H,5-8H2,1-3H3,(H,39,45)/t9-,10-,12-,13+,14+,15+,16+,17+,18+,19+,20+,21-,22-,23+,24+,25-,26-,27-,28+,29+,30+,31+,32-,33+,34-,35-,36-,37-,38-/m0/s1 |

InChIキー |

SGJFQKVFOUQOTE-URTONSIPSA-N |

異性体SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O[C@H]4[C@H]([C@@H]([C@@H]([C@@H](O4)C)O)O)O)CO)O[C@H]5[C@H]([C@H](O[C@H]([C@@H]5O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)NC(=O)C)O)O)O |

正規SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)C)O)O)O)CO)OC5C(C(OC(C5O)OC(C(CO)O)C(C(C=O)O)O)CO)O)NC(=O)C)O)O)O |

製品の起源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Structure of Lacto-N-neoDiFucohexaose I

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural characteristics of Lacto-N-neoDiFucohexaose I (LNnDFH I), a complex human milk oligosaccharide (HMO). The document details its chemical composition, structural formula, and the analytical techniques employed for its characterization, including relevant quantitative data and experimental methodologies.

Core Structure and Chemical Identity

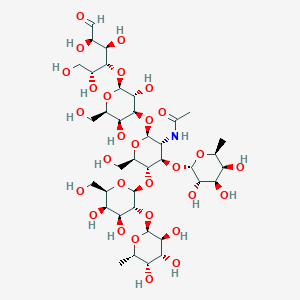

Lacto-N-neoDiFucohexaose I is a neutral hexasaccharide composed of six monosaccharide units: two L-fucose (Fuc), two D-galactose (Gal), one N-acetyl-D-glucosamine (GlcNAc), and one D-glucose (Glc) molecule. Its systematic name is α-L-Fucopyranosyl-(1→2)-β-D-galactopyranosyl-(1→4)-[α-L-fucopyranosyl-(1→3)]-N-acetyl-β-D-glucosaminyl-(1→3)-β-D-galactopyranosyl-(1→4)-D-glucose.

The established chemical structure is:

Fuc-α1,2-Gal-β1,4-(Fuc-α1,3-)GlcNAc-β1,3-Gal-β1,4-Glc [1][2]

This structure is characterized by a lacto-N-neotetraose core elongated with two fucose residues. One fucose is linked α1,2 to the terminal galactose, and the other is linked α1,3 to the N-acetylglucosamine.

Quantitative Data Summary

| Property | Value | Reference |

| Chemical Formula | C₃₈H₆₅NO₂₉ | [1][3] |

| Molecular Weight | 999.91 g/mol | [1] |

| Monoisotopic Mass | 999.364 Da | |

| CAS Number | 62469-99-2 |

Experimental Protocols for Structural Elucidation

The structural determination of Lacto-N-neoDiFucohexaose I relies on a combination of advanced analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Mass Spectrometry Analysis

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of this compound, which aids in confirming its sequence and branching.

2.1.1. MALDI-TOF Mass Spectrometry Protocol

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is commonly used for the initial characterization of HMOs.

-

Sample Preparation : The oligosaccharide sample is dissolved in deionized water. An aliquot of the sample solution is mixed with a matrix solution, typically 2,5-dihydroxybenzoic acid (DHB) dissolved in a water/acetonitrile (B52724) mixture. This mixture is then spotted onto a MALDI target plate and allowed to air dry, co-crystallizing the sample and matrix.

-

Instrumentation : A MALDI-TOF mass spectrometer is used in positive ion mode.

-

Data Acquisition : The instrument is calibrated using a known standard. The laser is fired at the sample spot, causing desorption and ionization of the analyte. The time of flight of the ions to the detector is measured, from which the mass-to-charge ratio (m/z) is determined. For this compound, the sodiated molecule ([M+Na]⁺) is observed at an m/z of approximately 1021.

2.1.2. Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) Protocol

ESI-MS/MS provides more detailed structural information through fragmentation analysis.

-

Sample Infusion : The purified oligosaccharide is dissolved in a suitable solvent, typically a mixture of water and acetonitrile with a small amount of a modifying salt (e.g., sodium acetate) to promote the formation of sodiated adducts. This solution is then infused into the ESI source at a constant flow rate.

-

Instrumentation : A quadrupole time-of-flight (Q-TOF) or similar tandem mass spectrometer equipped with an ESI source is used.

-

Data Acquisition : The mass spectrometer is operated in positive ion mode. In the first stage (MS1), the parent ion of interest (e.g., m/z 1021 for [this compound + Na]⁺) is isolated. This parent ion is then subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon) in the collision cell. The resulting fragment ions are then analyzed in the second stage (MS2) of the mass spectrometer.

2.1.3. Mass Spectrometry Fragmentation Data

The fragmentation of sodiated Lacto-N-difucohexaose I has been studied. A major fragmentation pathway involves the loss of a fucose residue.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Inferred Structure of Fragment | Reference |

| 1021 ([M+Na]⁺) | 876 | 146 (Fucose) | [Hex₃HexNAc₁Fuc₁ + Na]⁺ |

This primary fragmentation confirms the presence of a terminal fucose residue that is readily cleaved. Further fragmentation can provide more detailed information about the linkages and sequence of the remaining monosaccharides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structural elucidation of oligosaccharides, providing information on the anomeric configuration (α or β), glycosidic linkages, and the sequence of monosaccharides. Due to the complexity of the this compound molecule, a suite of 1D and 2D NMR experiments is required for full assignment of the proton (¹H) and carbon (¹³C) signals.

2.2.1. General NMR Experimental Protocol

-

Sample Preparation : A few milligrams of the purified oligosaccharide are dissolved in deuterium (B1214612) oxide (D₂O). A small amount of a reference standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) or acetone, is added for chemical shift referencing.

-

Instrumentation : A high-field NMR spectrometer (e.g., 500 MHz or higher) is used to achieve sufficient signal dispersion.

-

Data Acquisition : A series of 1D and 2D NMR spectra are acquired. These typically include:

-

1D ¹H NMR : Provides an overview of the proton signals.

-

2D ¹H-¹H COSY (Correlation Spectroscopy) : Identifies scalar-coupled protons within each monosaccharide ring system.

-

2D ¹H-¹H TOCSY (Total Correlation Spectroscopy) : Establishes the complete spin systems for each monosaccharide residue.

-

2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) : Correlates each proton with its directly attached carbon atom.

-

2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) : Identifies long-range correlations between protons and carbons (typically 2-3 bonds), which are crucial for determining the glycosidic linkages between monosaccharide units.

-

2D ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy) : Provides information about through-space proximity of protons, which helps to confirm the glycosidic linkages and provides insights into the 3D conformation of the molecule.

-

Biological Context and Synthesis

Biological Significance

Lacto-N-neoDiFucohexaose I is a human milk oligosaccharide, a class of compounds known for their significant biological activities in infants. While specific signaling pathways for this compound have not been detailed in the available literature, HMOs, in general, are known to:

-

Act as prebiotics, promoting the growth of beneficial gut bacteria such as Bifidobacterium.

-

Inhibit the adhesion of pathogenic bacteria and viruses to the intestinal epithelium, thereby reducing the risk of infections.

-

Modulate the infant's immune system.

One study has noted that Lacto-N-difucohexaose I, which possesses a Lewis b blood group antigen structure, binds to Helicobacter pylori.

Enzymatic Synthesis Workflow

An enzymatic synthesis of Lacto-N-difucohexaose I has been described, providing a potential route for its production for research and therapeutic applications. The process involves a multi-step enzymatic cascade.

References

An In-depth Technical Guide on Lacto-N-neoDiFucohexaose I (LNnDFH I): Discovery, Origin, and Core Biological Functions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lacto-N-neoDiFucohexaose I (LNnDFH I), a complex fucosylated hexasaccharide, is a significant component of human milk oligosaccharides (HMOs). Structurally identical to the Lewis Y (Ley) blood group antigen, this compound plays a crucial role in neonatal gut health, immune development, and as a modulator of host-pathogen interactions. More recently, its aberrant expression on the surface of cancer cells has implicated it in tumor progression and metastasis, making it a target of interest in oncology. This technical guide provides a comprehensive overview of the discovery and origin of this compound, its physicochemical properties, and its multifaceted biological functions, with a focus on its interactions with pathogens and its role in cellular signaling. Detailed experimental protocols for its synthesis and analysis, along with quantitative data and visual representations of key pathways, are presented to support further research and drug development efforts.

Discovery and Origin

The discovery of this compound is intrinsically linked to the broader exploration of human milk oligosaccharides (HMOs), a field pioneered by researchers like Richard Kuhn and his contemporaries in the mid-20th century.[1][2] Their work laid the foundation for understanding the complex array of glycans present in human milk.[1][2] The structural elucidation of numerous fucosylated oligosaccharides from human milk throughout the 1970s and 1980s by researchers using advanced analytical techniques of the time, such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry, led to the identification of a vast number of these complex molecules.[3]

This compound was identified as one of these numerous fucosylated oligosaccharides present in human milk. Its structure was determined to be Fucα1-2Galβ1-4(Fucα1-3)GlcNAcβ1-3Galβ1-4Glc. It is also known by its synonym, Lewis Y (Ley) hexasaccharide. The primary natural origin of this compound is human milk, where its concentration and presence can vary among individuals, influenced by genetic factors such as the secretor and Lewis blood group status of the mother.

Physicochemical Properties

A summary of the key physicochemical properties of Lacto-N-neoDiFucohexaose I is provided in the table below.

| Property | Value | Reference |

| Systematic Name | α-L-Fucopyranosyl-(1→2)-β-D-galactopyranosyl-(1→4)-[α-L-fucopyranosyl-(1→3)]-N-acetyl-β-D-glucosaminyl-(1→3)-β-D-galactopyranosyl-(1→4)-D-glucose | |

| Synonyms | This compound, Lewis Y hexasaccharide | |

| Molecular Formula | C38H65NO29 | |

| Molecular Weight | 999.91 g/mol | |

| CAS Number | 62469-99-2 |

Biological Functions and Signaling Pathways

This compound exhibits a range of biological activities, primarily stemming from its role as a structural mimic of cell surface glycans. This allows it to function as a soluble receptor decoy for pathogens and to interact with endogenous lectins. Furthermore, as the Lewis Y antigen, its expression on cancer cells has been shown to modulate key signaling pathways involved in cell proliferation and survival.

Interaction with Pathogens: Norovirus Binding

Human noroviruses, a major cause of gastroenteritis, initiate infection by binding to histo-blood group antigens (HBGAs) on the surface of intestinal epithelial cells. This compound, being structurally identical to the Lewis Y antigen, can act as a soluble decoy receptor, competitively inhibiting the binding of norovirus to host cells and thus preventing infection.

Experimental Protocol: Norovirus Binding Inhibition Assay

Objective: To determine the inhibitory effect of this compound on the binding of norovirus virus-like particles (VLPs) to HBGA-expressing cells.

Materials:

- Norovirus VLPs (e.g., GII.4 strain)

- HBGA-expressing cells (e.g., Caco-2 cells) or synthetic HBGA-coated plates

- This compound

- Blocking buffer (e.g., PBS with 1% BSA)

- Primary antibody against norovirus VLPs

- Secondary antibody conjugated to a detectable enzyme (e.g., HRP)

- Substrate for the enzyme (e.g., TMB)

- Plate reader

Method:

- Coat a 96-well plate with synthetic HBGAs or seed with HBGA-expressing cells and grow to confluency.

- Block non-specific binding sites with blocking buffer.

- Pre-incubate norovirus VLPs with varying concentrations of this compound for 1 hour at 37°C.

- Add the VLP-LNnDFH I mixture to the prepared plate and incubate for 1 hour at 37°C.

- Wash the plate to remove unbound VLPs.

- Add the primary antibody and incubate for 1 hour at 37°C.

- Wash the plate and add the secondary antibody. Incubate for 1 hour at 37°C.

- Wash the plate and add the substrate.

- Measure the absorbance at the appropriate wavelength using a plate reader.

- Calculate the percentage of inhibition of VLP binding at each concentration of this compound.

Interaction with Lectins

Lectins are carbohydrate-binding proteins involved in various biological processes. This compound, with its terminal fucose residues, interacts with specific fucos-binding lectins. These interactions are important for understanding the role of this compound in immune modulation and can be utilized for its detection and isolation. Two notable lectins that bind to fucosylated structures like this compound are Aleuria aurantia (B1595364) lectin (AAL) and Ulex europaeus agglutinin I (UEA I).

-

Aleuria aurantia Lectin (AAL): AAL has a broad specificity for fucose residues, recognizing α1-2, α1-3, α1-4, and α1-6 linkages. Given that this compound contains both α1-2 and α1-3 linked fucose, it is a strong binding partner for AAL.

-

Ulex europaeus Agglutinin I (UEA I): UEA I specifically recognizes the Fucα1-2Gal- epitope. Therefore, it binds to the terminal portion of this compound.

Experimental Protocol: Lectin Binding Assay (ELISA-based)

Objective: To confirm the binding of AAL and UEA I to this compound.

Materials:

- This compound

- Biotinylated AAL and UEA I

- Streptavidin-HRP

- 96-well plate

- Coating buffer (e.g., carbonate-bicarbonate buffer)

- Blocking buffer (e.g., PBS with 1% BSA)

- Wash buffer (e.g., PBS with 0.05% Tween-20)

- TMB substrate

- Plate reader

Method:

- Coat the wells of a 96-well plate with this compound dissolved in coating buffer and incubate overnight at 4°C.

- Wash the plate and block with blocking buffer for 1 hour at room temperature.

- Wash the plate and add biotinylated AAL or UEA I to the wells. Incubate for 1 hour at room temperature.

- Wash the plate and add Streptavidin-HRP. Incubate for 1 hour at room temperature.

- Wash the plate and add TMB substrate.

- Stop the reaction and measure the absorbance at 450 nm.

Role in Cancer Cell Signaling

The aberrant expression of the Lewis Y antigen (this compound) on the surface of various cancer cells, including ovarian, breast, and colon cancers, is associated with tumor progression, metastasis, and poor prognosis. As a component of glycoproteins and glycolipids on the cell surface, Ley can modulate the function of receptor tyrosine kinases (RTKs) such as the epidermal growth factor receptor (EGFR/ErbB) family and the transforming growth factor-beta (TGF-β) receptor. This modulation can lead to the activation of downstream signaling pathways that promote cell proliferation, survival, and invasion.

PI3K/Akt and MAPK Signaling Pathways:

The binding of growth factors to their receptors, which are often glycosylated with Ley in cancer cells, can trigger the activation of the Phosphoinositide 3-kinase (PI3K)/Akt and the Mitogen-Activated Protein Kinase (MAPK) pathways.

-

PI3K/Akt Pathway: Activation of this pathway promotes cell survival and proliferation by inhibiting apoptosis and stimulating cell cycle progression.

-

MAPK/ERK Pathway: This pathway is also crucial for cell proliferation, differentiation, and survival.

Antibodies targeting the Ley antigen have been shown to inhibit the phosphorylation of key kinases in these pathways, such as Akt and ERK, thereby reducing cancer cell proliferation.

Experimental Protocol: Analysis of Signaling Pathway Activation

Objective: To investigate the effect of Lewis Y expression on the activation of PI3K/Akt and MAPK signaling pathways in cancer cells.

Materials:

- Cancer cell line with high Lewis Y expression (e.g., RMG-I-H) and a control cell line with low expression.

- Growth factors (e.g., EGF, TGF-β1)

- Antibodies against total and phosphorylated forms of Akt, ERK, Smad2/3

- Secondary antibodies conjugated to HRP

- Cell lysis buffer

- SDS-PAGE and Western blotting equipment

Method:

- Culture the cancer cells to 70-80% confluency.

- Serum-starve the cells for 24 hours.

- Treat the cells with the respective growth factor for various time points.

- Lyse the cells and collect the protein extracts.

- Determine protein concentration using a BCA assay.

- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

- Probe the membrane with primary antibodies against total and phosphorylated Akt, ERK, and Smad2/3.

- Incubate with HRP-conjugated secondary antibodies.

- Visualize the protein bands using a chemiluminescence detection system.

- Quantify the band intensities to determine the level of protein phosphorylation.

Synthesis and Characterization

The complex structure of this compound has made its synthesis a significant challenge. Both chemical and enzymatic approaches have been developed to obtain this hexasaccharide for research purposes.

Enzymatic Synthesis

Enzymatic synthesis offers a highly specific and efficient route to this compound. This typically involves a stepwise addition of monosaccharide units using specific glycosyltransferases. A general workflow is outlined below.

Experimental Protocol: Enzymatic Synthesis of this compound

Objective: To synthesize this compound from lactose (B1674315) using a series of enzymatic reactions.

Materials:

- Lactose

- UDP-GlcNAc and a β-1,3-N-acetylglucosaminyltransferase

- UDP-Gal and a β-1,4-galactosyltransferase

- GDP-Fuc and an α-1,2-fucosyltransferase

- GDP-Fuc and an α-1,3/4-fucosyltransferase

- Appropriate buffers and cofactors for each enzyme

- Purification columns (e.g., size-exclusion, reversed-phase)

- Analytical instruments (e.g., HPLC, Mass Spectrometer, NMR)

Method:

- Step 1: Synthesis of Lacto-N-triose II. Incubate lactose with UDP-GlcNAc and β-1,3-N-acetylglucosaminyltransferase. Purify the product.

- Step 2: Synthesis of Lacto-N-neotetraose. Incubate the purified Lacto-N-triose II with UDP-Gal and β-1,4-galactosyltransferase. Purify the product.

- Step 3: Synthesis of Fucosylated Pentasaccharide. Incubate the purified Lacto-N-neotetraose with GDP-Fuc and α-1,2-fucosyltransferase. Purify the product.

- Step 4: Synthesis of this compound. Incubate the purified pentasaccharide with GDP-Fuc and α-1,3/4-fucosyltransferase. Purify the final product.

- Characterization: Confirm the structure of the final product using Mass Spectrometry and NMR spectroscopy.

Chemical Synthesis

Chemical synthesis of this compound is a complex multi-step process that requires careful protection and deprotection of hydroxyl groups to achieve the correct glycosidic linkages. While challenging, it allows for the production of larger quantities and the synthesis of analogs for structure-activity relationship studies.

Structural Characterization

The definitive identification and structural elucidation of this compound rely on a combination of advanced analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (1H) and 2D (e.g., COSY, HSQC, HMBC) NMR are essential for determining the sequence of monosaccharides, their anomeric configurations (α or β), and the positions of the glycosidic linkages.

-

Mass Spectrometry (MS): Techniques such as Electrospray Ionization (ESI)-MS and Matrix-Assisted Laser Desorption/Ionization (MALDI)-MS are used to determine the molecular weight and fragmentation patterns, which help to confirm the monosaccharide composition and sequence.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used for the purification and quantification of this compound, often after fluorescent labeling.

Conclusion and Future Perspectives

Lacto-N-neoDiFucohexaose I is a fascinating and biologically significant human milk oligosaccharide. Its dual role as a protective agent against pathogens in infants and a modulator of cancer cell signaling highlights its therapeutic potential. Further research into the precise mechanisms of its interaction with host and pathogen proteins, as well as a deeper understanding of the signaling cascades it influences, will be crucial for the development of novel therapeutics. The continued advancement of synthetic methodologies will be vital to provide the necessary quantities of pure this compound and its analogs to fuel these future investigations. The study of this compound and other HMOs holds great promise for applications in infant nutrition, anti-infective therapies, and oncology.

References

Lacto-N-neodifucohexaose I (LNnDFH I): A Technical Guide on its Natural Sources, Abundance, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Lacto-N-neodifucohexaose I (LNnDFH I), a complex oligosaccharide found in human milk. This document details its natural sources, abundance, methods for its isolation and analysis, and its known biological functions, with a focus on its immunomodulatory and anti-inflammatory properties.

Introduction to Lacto-N-neodifucohexaose I

Lacto-N-neodifucohexaose I (this compound) is a neutral human milk oligosaccharide (HMO) with the glycan structure Fuc-α1,2-Gal-β1,4-(Fuc-α1,3-)GlcNAc-β1,3-Gal-β1,4-Glc. As a member of the fucosylated HMOs, it plays a significant role in infant health and development. These complex carbohydrates are not readily digested by the infant, but instead serve as prebiotics, anti-adhesive agents against pathogens, and modulators of the immune system. The presence and concentration of this compound, like other fucosylated HMOs, are dependent on the mother's genetic status, particularly the expression of fucosyltransferase enzymes.

Natural Sources and Abundance

The primary and most significant natural source of this compound is human breast milk. Its concentration in human milk is variable and influenced by several factors, including the lactation stage and the mother's secretor and Lewis blood group genotypes.

| Lactation Stage | Secretor Status | Concentration Range (mg/L) | Reference |

| First 4 months | Not specified | Relatively constant concentration observed | [1] |

| 6 weeks | Not specified | Mean concentration data available in broader HMO profiles | [2] |

| 6 months | Not specified | Mean concentration data available in broader HMO profiles | [2] |

| 12 months | Not specified | Mean concentration data available in broader HMO profiles | [2] |

Note: Specific mean concentrations for this compound are often reported as part of larger HMO profiling studies and can vary significantly between individuals.

Experimental Protocols

Isolation of this compound from Human Milk

The isolation of this compound from human milk involves a multi-step process to separate it from other milk components, including fats, proteins, and other oligosaccharides.

3.1.1. Sample Preparation: Removal of Fats and Proteins

-

Centrifuge fresh or thawed human milk at 5,000 x g for 15 minutes at 4°C to separate the fat layer.

-

Carefully remove the upper creamy fat layer.

-

To the skimmed milk, add two volumes of cold ethanol (B145695) and incubate overnight at 4°C to precipitate proteins.

-

Centrifuge at 5,000 x g for 30 minutes at 4°C to pellet the precipitated proteins.

-

Collect the supernatant containing the oligosaccharide fraction.

3.1.2. General Oligosaccharide Fractionation

-

Apply the supernatant to a gel filtration column (e.g., Sephadex G-25) to separate oligosaccharides from lactose (B1674315) and other small molecules.

-

Elute with deionized water and collect fractions.

-

Monitor fractions for carbohydrate content using a suitable method (e.g., phenol-sulfuric acid assay).

-

Pool the oligosaccharide-containing fractions.

3.1.3. Specific Isolation of Fucosylated Oligosaccharides

-

For the specific enrichment of fucosylated HMOs like this compound, employ lectin affinity chromatography.[3]

-

Use a column with immobilized Aleuria aurantia (B1595364) lectin, which has a high affinity for fucose residues.

-

Apply the pooled oligosaccharide fraction to the lectin column.

-

Wash the column to remove non-fucosylated oligosaccharides.

-

Elute the bound fucosylated oligosaccharides using a solution of L-fucose.

-

Further purify the fucosylated fraction using high-performance liquid chromatography (HPLC) or other high-resolution chromatographic techniques to isolate this compound.

Analysis and Quantification of this compound

Several advanced analytical techniques are used for the identification and quantification of this compound in human milk samples.

3.2.1. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD)

-

Dilute the human milk sample and filter it before injection.

-

Use an HPAE-PAD system with a suitable anion-exchange column.

-

Employ an elution gradient of sodium hydroxide (B78521) and sodium acetate (B1210297) to separate the different HMO isomers.

-

Quantify this compound by comparing the peak area to that of a purified standard.

3.2.2. Mass Spectrometry (MS) Based Methods

-

Nano-Liquid Chromatography Chip/Time-of-Flight Mass Spectrometry (nano-LC Chip/TOF MS): This method provides high resolution and sensitivity for the separation and identification of HMOs based on their mass-to-charge ratio and retention time.

-

Matrix-Assisted Laser Desorption/Ionization Fourier Transform-Ion Cyclotron Resonance (MALDI FT-ICR) MS: This technique is used for high-resolution and rapid compositional profiling of HMOs.

Biological Functions and Signaling Pathways

Fucosylated HMOs, including this compound, are known to exert significant biological effects, particularly in modulating the immune system and preventing infections.

Anti-Adhesive and Prebiotic Effects

This compound can act as a soluble decoy receptor, preventing the adhesion of pathogenic bacteria and viruses to the infant's intestinal epithelium. This is a key mechanism for protecting against infections. Furthermore, as a prebiotic, it selectively promotes the growth of beneficial gut bacteria, such as Bifidobacterium, which contributes to a healthy gut microbiome.

Immunomodulatory and Anti-Inflammatory Effects

This compound and other fucosylated HMOs have demonstrated immunomodulatory properties. They can interact with immune cells, such as macrophages and dendritic cells, to influence cytokine production and promote an anti-inflammatory environment. Studies on similar fucosylated oligosaccharides have shown a decrease in the production of pro-inflammatory cytokines like IL-12 and IFN-γ, and an increase in the anti-inflammatory cytokine IL-10. This modulation is thought to be mediated through binding to specific lectin receptors on the surface of these immune cells.

While the precise signaling cascade for this compound is still under investigation, a plausible mechanism involves its recognition by a C-type lectin receptor, such as a mannosyl-fucosyl receptor, on an antigen-presenting cell. This interaction could trigger an intracellular signaling pathway that ultimately leads to the observed anti-inflammatory cytokine profile. Some studies on other fucosylated HMOs suggest that this process may involve clathrin-mediated endocytosis.

Visualizations

References

The Isomeric Relationship and Functional Divergence of LNnDFH I and Lewis y Antigen: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structural and functional relationship between Lacto-N-neodifucohexaose I (LNnDFH I) and the Lewis y (Le^y) antigen. While both are difucosylated oligosaccharides, their core structural differences lead to distinct biological contexts and potential therapeutic implications. This document outlines their structural nuances, delves into the signaling pathways associated with the well-studied Lewis y antigen, and provides a compendium of experimental protocols for their investigation.

Structural Elucidation: Isomers with Distinct Core Architectures

Lacto-N-neodifucohexaose I (this compound) and the Lewis y antigen are structural isomers, differing in the linkage of the galactose (Gal) to N-acetylglucosamine (GlcNAc) in their core lactosamine unit. This seemingly subtle difference defines them as belonging to two distinct classes of glycans: type 1 and type 2 chains, respectively.

-

This compound (Type 1 Chain): Characterized by a Galβ1-3GlcNAc linkage. Its full structure is Fuc-α1,2-Gal-β1,4-(Fuc-α1,3-)GlcNAc-β1,3-Gal-β1,4-Glc.[1] this compound is a known human milk oligosaccharide (HMO).[2]

-

Lewis y Antigen (Type 2 Chain): Defined by a Galβ1-4GlcNAc linkage. The canonical Lewis y structure is Fucα1→2Galβ1→4[Fucα1→3]GlcNAcβ1→R, where 'R' represents the rest of the glycoconjugate (a protein or a lipid).[3] This antigen is notably overexpressed on the surface of various cancer cells, including ovarian, breast, lung, and colorectal cancers, and its presence is often correlated with a poor prognosis.[3][4]

The biosynthesis of these antigens is dependent on the expression and activity of specific fucosyltransferases (FUTs). The formation of the Lewis y antigen involves the addition of a fucose residue to a Type 2 chain by FUT2, following an initial fucosylation step to create the Lewis x antigen.

Quantitative Data on Lewis y Antigen Expression and Immunogenicity

| Parameter | Finding | Cancer Types | Citation |

| Tumor Expression | 42% | Squamous cell lung carcinoma | |

| 80% | Lung adenocarcinoma | ||

| 25% | Ovarian carcinoma | ||

| 25% | Colorectal adenocarcinoma | ||

| Soluble Antigen Levels in Serum (Cancer Patients) | > 1 ng/mL (in approx. 30% of patients) | Various | |

| Immunogenicity of Conjugate Vaccine | Highest antibody titers compared to Lewis x and KH-1 antigens | N/A |

Signaling Pathways: The Role of Lewis y in Cancer Progression

The overexpression of the Lewis y antigen on cancer cells is not a passive phenomenon. It actively contributes to tumor progression by modulating intracellular signaling pathways. The most well-documented of these is the PI3K/Akt signaling pathway , which is crucial for cell proliferation, survival, and growth.

Activation of the PI3K/Akt pathway by the Lewis y antigen promotes the proliferation of cancer cells. This signaling cascade is initiated by the binding of extracellular ligands to receptor tyrosine kinases, leading to the activation of PI3K. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for proteins with pleckstrin homology (PH) domains, such as Akt and PDK1. This co-localization at the cell membrane results in the phosphorylation and activation of Akt, which in turn phosphorylates a multitude of downstream targets to promote cell survival and proliferation.

Currently, there is a lack of information in the scientific literature regarding the specific signaling pathways that may be modulated by this compound.

Caption: Lewis y antigen-mediated activation of the PI3K/Akt signaling pathway.

Experimental Protocols

A variety of experimental techniques are employed to study the structure, interactions, and cellular functions of this compound and Lewis y antigen.

Analysis of Carbohydrate-Protein Interactions

To investigate the binding of these glycans to their putative receptors (e.g., lectins, antibodies), several biophysical techniques can be utilized.

Experimental Workflow: Fluorescence Polarization (FP) Assay

Caption: Workflow for a direct binding fluorescence polarization assay.

Methodology:

-

Probe Synthesis: The carbohydrate of interest (this compound or Lewis y) is chemically conjugated to a fluorophore (e.g., fluorescein (B123965) isothiocyanate, FITC).

-

Binding Reaction: A constant concentration of the fluorescently labeled glycan is incubated with serial dilutions of the protein of interest in a suitable buffer.

-

Measurement: The fluorescence polarization of each sample is measured using a plate reader equipped with polarizing filters. The principle is that the small, rapidly tumbling fluorescent glycan will have a low polarization value, which will increase upon binding to a larger, slower-tumbling protein.

-

Data Analysis: The change in fluorescence polarization is plotted against the protein concentration, and the data are fitted to a binding equation to determine the dissociation constant (K

d), a measure of binding affinity.

Other relevant techniques include:

-

Surface Plasmon Resonance (SPR): Allows for real-time, label-free analysis of binding kinetics (association and dissociation rates).

-

Glycan Microarrays: High-throughput screening of glycan-protein interactions by immobilizing a library of glycans on a slide and probing with a fluorescently labeled protein.

Cellular Function Assays for Lewis y Antigen

To elucidate the role of Lewis y antigen in cancer cell biology, the following protocols are commonly used.

Experimental Workflow: Investigating Lewis y-Mediated Cell Proliferation

Caption: Workflow for assessing the impact of Lewis y expression on cell proliferation.

Methodology:

-

Generation of Lewis y-Expressing Cell Lines: Cancer cell lines with low endogenous Lewis y expression are transfected with an expression vector encoding the necessary fucosyltransferase(s) to synthesize the antigen. A control cell line is transfected with an empty vector.

-

Verification of Expression: Successful overexpression of Lewis y is confirmed by flow cytometry or Western blotting using a Lewis y-specific antibody.

-

MTT Proliferation Assay:

-

Equal numbers of Lewis y-positive and control cells are seeded into 96-well plates.

-

At various time points (e.g., 24, 48, 72 hours), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the wells.

-

Mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan (B1609692) product.

-

The formazan is solubilized, and the absorbance is measured spectrophotometrically. The absorbance is directly proportional to the number of viable cells.

-

-

Analysis of PI3K/Akt Pathway Activation:

-

Lewis y-positive and control cells are lysed, and protein extracts are subjected to SDS-PAGE.

-

Western blotting is performed using antibodies specific for total Akt and phosphorylated Akt (p-Akt). An increase in the p-Akt/total Akt ratio in Lewis y-positive cells indicates pathway activation.

-

Immunological Evaluation

To assess the immunogenicity of these glycans and the efficacy of potential immunotherapies targeting them, the following assays are relevant.

Complement-Dependent Cytotoxicity (CDC) Assay:

This assay measures the ability of antibodies to kill target cells in the presence of complement.

-

Cell Preparation: Target cancer cells expressing the Lewis y antigen are labeled with a radioactive isotope (e.g., ^51^Cr) or a fluorescent dye.

-

Incubation: The labeled cells are incubated with serial dilutions of an anti-Lewis y antibody (or serum from an immunized animal) and a source of complement (e.g., rabbit serum).

-

Lysis Measurement: Cell lysis is quantified by measuring the amount of radioactivity or fluorescence released into the supernatant.

-

Data Analysis: The percentage of specific lysis is calculated for each antibody concentration to determine its cytotoxic potential.

Conclusion and Future Directions

The relationship between this compound and the Lewis y antigen is one of structural isomerism, which has significant implications for their biological roles. While Lewis y is a well-established tumor-associated carbohydrate antigen that actively promotes cancer progression through pathways like PI3K/Akt, the functional significance of this compound remains largely unexplored. This disparity highlights a critical area for future research. Investigating whether this compound can competitively inhibit Lewis y-mediated interactions, or if it possesses its own unique signaling capabilities, could open new avenues for therapeutic intervention. The experimental protocols detailed herein provide a robust framework for such investigations, which are essential for advancing our understanding of glycan biology and its application in drug development.

References

Initial Studies on Lacto-N-neoDiFucohexaose I: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational knowledge surrounding Lacto-N-neoDiFucohexaose I (LNnDFH I), a complex fucosylated human milk oligosaccharide (HMO). Drawing upon initial studies of this compound and closely related molecules, this document outlines its potential biological activities, details relevant experimental protocols, and proposes a mechanism of action to guide further research and development.

Core Concepts: Understanding Lacto-N-neoDiFucohexaose I

Lacto-N-neoDiFucohexaose I is a neutral hexasaccharide found in human milk.[1] As a member of the fucosylated HMOs, it is structurally characterized by a lacto-N-neotetraose backbone with the addition of two fucose sugar units.[2] HMOs are recognized for their significant contributions to infant health, including the shaping of the gut microbiome, modulation of the immune system, and protection against pathogens.[2][3] Fucosylated derivatives, such as this compound, are of particular interest due to their potent biological activities.[2]

Molecular Structure: Fuc-α1,2-Gal-β1,4-(Fuc-α1,3-)GlcNAc-β1,3-Gal-β1,4-Glc

Quantitative Data from Related Fucosylated HMOs

Direct quantitative data for the biological activities of Lacto-N-neoDiFucohexaose I are limited in publicly available literature. However, studies on structurally similar fucosylated HMOs provide valuable insights into its expected potency and effects.

Immunomodulatory Activity

Fucosylated HMOs have demonstrated significant immunomodulatory capabilities. Studies on 2'-Fucosyllactose (2'-FL) and Lacto-N-fucopentaose I (LNFP-I) show a dose-dependent reduction in the proliferation of activated immune cells and a modulation of cytokine secretion, suggesting a potential anti-inflammatory role for this compound.

Table 1: Immunomodulatory Effects of 2'-FL and LNFP-I on Peripheral Blood Mononuclear Cells (PBMCs)

| Compound | Effect on LPS-induced PBMC Proliferation | Modulation of Cytokine Production in MS Patient Cells |

| 2'-Fucosyllactose (2'-FL) | 18% average reduction | - Significant decrease in IL-12 and IFN-γ - Significant increase in IL-10 |

| Lacto-N-fucopentaose I (LNFP-I) | 26% average reduction | - Significant decrease in IL-12 and IFN-γ - Significant increase in IL-10 |

Modulation of Gut Microbiota

The prebiotic activity of HMOs is a key aspect of their function. A study utilizing fucosyl-α1,3-GlcNAc (3FN), a structural component of some fucosylated HMOs, in mice with a humanized gut microbiome, revealed specific shifts in bacterial populations and an increase in the production of beneficial short-chain fatty acids (SCFAs).

Table 2: Impact of Fucosyl-α1,3-GlcNAc (3FN) on Gut Microbiota and Host Metabolism

| Parameter | Observation with 3FN Supplementation |

| Relative Abundance of Bacterial Genera | - Increased: Ruminococcus, Oscillospira, Coprococcus - Decreased: Akkermansia |

| Short-Chain Fatty Acid Production | - Increased colonic levels of butyrate (B1204436) and acetate |

| Host Immune Response (Large Intestine) | - Down-regulation of pro-inflammatory TNF-α - Up-regulation of anti-inflammatory IL-10 and IL-13 |

Anti-Adhesive Properties against Pathogens

HMOs can act as soluble decoys, inhibiting the binding of pathogenic bacteria to the intestinal lining. Research on pectic oligosaccharides has quantified their ability to block the adhesion of pathogenic Escherichia coli strains to human intestinal cells, providing a model for the potential anti-adhesive efficacy of this compound.

Table 3: Inhibitory Concentration of Pectic Oligosaccharides on Pathogen Adhesion

| Pathogen Strain | IC50 (Concentration for 50% Inhibition) |

| Verotoxigenic E. coli | 0.15 to 0.46 mg/ml |

| Enteropathogenic E. coli | 0.15 to 0.46 mg/ml |

Proposed Signaling Pathway: Attenuation of TNF-α Induced Inflammation

A potential mechanism for the anti-inflammatory action of fucosylated HMOs involves the modulation of the Tumor Necrosis Factor-alpha (TNF-α) signaling pathway. It has been proposed that certain HMOs can interact with the TNF-α receptor 1 (TNFR1) on the surface of intestinal epithelial cells, leading to the shedding of the receptor. This shedding would reduce the number of available receptors for TNF-α binding and generate soluble TNFR1 which can neutralize circulating TNF-α, thereby dampening the inflammatory cascade.

DOT script for TNF-α Signaling Pathway Diagram

Caption: Postulated mechanism of this compound modulating TNF-α signaling.

Key Experimental Protocols

The following methodologies provide a framework for the initial characterization of Lacto-N-neoDiFucohexaose I.

Enzymatic Synthesis of Lacto-N-neoDiFucohexaose I

This multi-step enzymatic synthesis protocol is adapted from a method developed for a structurally similar HMO.

Objective: To produce Lacto-N-neoDiFucohexaose I from a lactose (B1674315) starting material.

Materials:

-

β-1,3-N-acetylglucosaminyltransferase (β-1,3-GnT)

-

Recombinant β-1,3-galactosidase

-

Recombinant human fucosyltransferase I (FUT1)

-

Commercial fucosyltransferase III (FUT3)

-

Lactose, UDP-GlcNAc, ortho-nitrophenyl β-d-galactopyranoside, GDP-β-l-fucose

-

Activated carbon and Sephadex G-15 columns for purification

Procedure:

-

Step 1: Synthesis of Lacto-N-triose II. Lactose is incubated with β-1,3-GnT and d-GlcNAc to produce lacto-N-triose II.

-

Step 2: Synthesis of Lacto-N-tetraose (LNT). The product from Step 1 is then reacted with ortho-nitrophenyl β-d-galactopyranoside in the presence of β-1,3-galactosidase to generate LNT.

-

Step 3: First Fucosylation. LNT is fucosylated at the d-galactose (B84031) residue using FUT1 and GDP-β-l-fucose.

-

Step 4: Second Fucosylation. A second fucose molecule is attached to the d-GlcNAc residue using FUT3 and GDP-β-l-fucose to yield Lacto-N-difucohexaose I.

-

Purification. The final product is purified by activated carbon column chromatography followed by gel permeation chromatography.

DOT script for Enzymatic Synthesis Workflow

Caption: Workflow for the enzymatic synthesis of this compound.

In Vitro Assay for Immunomodulatory Effects

This protocol allows for the assessment of this compound's impact on immune cell responses.

Objective: To measure the effect of this compound on cytokine production by human peripheral blood mononuclear cells (PBMCs).

Materials:

-

Isolated human PBMCs

-

Cell culture medium (e.g., RPMI 1640 with 10% FBS)

-

Lipopolysaccharide (LPS) as an inflammatory stimulant

-

Lacto-N-neoDiFucohexaose I

-

ELISA kits for relevant cytokines (e.g., TNF-α, IL-6, IL-10, IL-12, IFN-γ)

Procedure:

-

PBMCs are isolated from whole blood and seeded in a 96-well plate.

-

Cells are treated with a range of concentrations of this compound.

-

Inflammation is induced by adding LPS to the wells (excluding negative controls).

-

After a 24-hour incubation, the cell culture supernatant is collected.

-

Cytokine levels in the supernatant are quantified using ELISA.

DOT script for Immunomodulation Assay Workflow

Caption: Workflow for assessing the immunomodulatory effects of this compound.

Pathogen Adhesion Inhibition Assay

This assay quantifies the ability of this compound to prevent bacteria from binding to intestinal cells.

Objective: To determine the efficacy of this compound in inhibiting the adhesion of pathogenic bacteria to a monolayer of human intestinal epithelial cells.

Materials:

-

A confluent monolayer of human intestinal epithelial cells (e.g., HT-29 or Caco-2)

-

A pathogenic bacterial strain (e.g., enteropathogenic E. coli)

-

Lacto-N-neoDiFucohexaose I

-

Appropriate cell culture and bacterial growth media

-

Materials for bacterial quantification (e.g., agar (B569324) plates for colony-forming unit counting)

Procedure:

-

The pathogenic bacteria are pre-incubated with various concentrations of this compound.

-

This mixture is then added to the confluent monolayer of intestinal cells.

-

After an incubation period to allow for adhesion, non-adherent bacteria are washed away.

-

The intestinal cells are lysed to release the adherent bacteria.

-

The number of adherent bacteria is quantified, typically by plating serial dilutions of the lysate and counting colonies.

-

The percentage of inhibition is calculated by comparing the number of adherent bacteria in the presence and absence of this compound.

DOT script for Pathogen Adhesion Inhibition Workflow

Caption: Workflow for the pathogen adhesion inhibition assay.

Future Outlook

The preliminary data from related fucosylated HMOs strongly suggest that Lacto-N-neoDiFucohexaose I is a promising candidate for further investigation. Its potential to modulate the immune system, foster a healthy gut microbiome, and protect against pathogens warrants dedicated research. The experimental frameworks provided in this guide offer a clear path for elucidating the specific biological functions and therapeutic potential of this complex and important human milk oligosaccharide. Subsequent studies should aim to generate specific quantitative data for this compound to confirm these hypothesized activities and to explore its potential applications in infant nutrition and clinical therapeutics.

References

Methodological & Application

Application Notes & Protocols: Isolation and Purification of Lacto-N-neodifucohexaose I (LNnDFH I)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lacto-N-neodifucohexaose I (LNnDFH I) is a neutral human milk oligosaccharide (HMO) found in breast milk.[1][2] HMOs are a diverse group of complex sugars that are the third most abundant solid component in human milk, after lactose (B1674315) and fat.[1][2] They are known to play a crucial role in infant health, including the development of the gut microbiome, protection against pathogens, and modulation of the immune system.[1] this compound, with the chemical structure Fuc-α1,2-Gal-β1,4-(Fuc-α1,3-)GlcNAc-β1,3-Gal-β1,4-Glc, is of significant interest to researchers for its potential therapeutic applications.

These application notes provide a detailed protocol for the enzymatic synthesis and subsequent purification of this compound. While this compound is naturally present in human milk, its isolation from this source is challenging due to the complexity of HMO mixtures. Therefore, enzymatic synthesis offers a reliable method to obtain a pure and sufficient quantity of this compound for research purposes.

Data Presentation

Table 1: Summary of Enzymatic Synthesis Steps and Yields for this compound

| Step | Reaction | Enzyme(s) | Substrate(s) | Product | Yield (%) |

| 1 | β-1,3-N-acetylglucosaminylation | β-1,3-N-acetylglucosaminyltransferase (β-1,3-GnT) | Lactose | Lacto-N-triose II | 44 |

| 2 | β-1,3-galactosylation | Recombinant β-1,3-galactosidase | Lacto-N-triose II, o-nitrophenyl β-D-galactopyranoside | Lacto-N-tetraose (LNT) | 22 |

| 3 | α-1,2-fucosylation | Recombinant human fucosyltransferase I (FUT1) | Lacto-N-tetraose (LNT) | Fucosylated LNT | 71 |

| 4 | α-1,4-fucosylation | Fucosyltransferase III (FUT3) | Fucosylated LNT, GDP-β-L-fucose | Lacto-N-difucohexaose I (LNDFH I) | 85 |

| Overall | Four-step enzymatic synthesis | Lactose | Lacto-N-difucohexaose I (LNDFH I) | 6 |

Data adapted from an enzymatic synthesis protocol.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of Lacto-N-difucohexaose I (LNDFH I)

This protocol describes a four-step enzymatic synthesis of LNDFH I starting from lactose.

Materials:

-

Lactose

-

β-1,3-N-acetylglucosaminyltransferase (β-1,3-GnT) (partially purified from bovine blood)

-

UDP-N-acetylglucosamine (UDP-GlcNAc)

-

Recombinant β-1,3-galactosidase from Bacillus circulans

-

ortho-nitrophenyl β-D-galactopyranoside

-

Recombinant human fucosyltransferase I (FUT1) expressed in a baculovirus system

-

GDP-β-L-fucose

-

Commercial fucosyltransferase III (FUT3)

-

Reaction buffers for each enzymatic step

-

Activated carbon column

Methodology:

-

Step 1: Synthesis of Lacto-N-triose II

-

Prepare a reaction mixture containing lactose and UDP-GlcNAc in the appropriate buffer.

-

Add partially purified β-1,3-GnT to the mixture.

-

Incubate the reaction under optimal conditions for the enzyme.

-

Monitor the reaction progress by a suitable method (e.g., TLC or HPLC).

-

The expected yield of lacto-N-triose II is approximately 44%. The lower yield may be attributed to contaminating N-acetylglucosaminidase activity.

-

-

Step 2: Synthesis of Lacto-N-tetraose (LNT)

-

To the lacto-N-triose II product from Step 1, add ortho-nitrophenyl β-D-galactopyranoside as a galactose donor.

-

Add recombinant β-1,3-galactosidase to catalyze the transglycosylation reaction.

-

Incubate the reaction under optimal conditions.

-

The expected yield of lacto-N-tetraose is approximately 22%.

-

-

Step 3: Synthesis of Fucosylated LNT (Pentasaccharide)

-

To the lacto-N-tetraose product from Step 2, add GDP-β-L-fucose.

-

Add recombinant human fucosyltransferase I (FUT1) to attach L-fucose via an α-1,2-linkage to the galactose residue of LNT.

-

Incubate the reaction under optimal conditions.

-

The expected yield of the pentasaccharide is approximately 71%.

-

-

Step 4: Synthesis of Lacto-N-difucohexaose I (LNDFH I)

-

To the pentasaccharide product from Step 3, add GDP-β-L-fucose.

-

Add commercial fucosyltransferase III (FUT3) to attach L-fucose via an α-1,4-linkage to the GlcNAc residue.

-

Incubate the reaction under optimal conditions.

-

Protocol 2: Purification of Lacto-N-difucohexaose I (LNDFH I)

This protocol describes the purification of the final product from the enzymatic synthesis reaction mixture.

Materials:

-

Reaction mixture from Protocol 1, Step 4

-

Activated carbon column

-

Elution solvents (e.g., water and ethanol (B145695) gradients)

-

HPLC system for purity analysis

Methodology:

-

Column Chromatography:

-

Load the final reaction mixture onto an activated carbon column.

-

Wash the column with water to remove unreacted starting materials and salts.

-

Elute the desired product, LNDFH I, using a gradient of ethanol in water.

-

Collect fractions and monitor for the presence of LNDFH I using a suitable analytical method (e.g., TLC or mass spectrometry).

-

An 85% yield can be expected from this purification step.

-

-

Purity Assessment:

-

Analyze the purified fractions by high-performance liquid chromatography (HPLC) to assess purity.

-

Confirm the identity and structure of the purified LNDFH I using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

-

Visualizations

Caption: Enzymatic synthesis workflow for this compound.

Caption: Biological roles of Human Milk Oligosaccharides.

References

Application Notes & Protocols: Characterization of Lactoferrin-Modified Nanodiamond-Doxorubicin Hydrochloride (LNnDFH I)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the physicochemical and biological characterization of Lactoferrin-Modified Nanodiamond-Doxorubicin Hydrochloride (LNnDFH I), a promising nanocomposite for targeted cancer therapy.

Introduction

Lactoferrin-modified nanodiamond-doxorubicin hydrochloride (this compound) is a complex nanocarrier system designed to enhance the efficacy and reduce the systemic toxicity of the chemotherapeutic agent doxorubicin (B1662922). This system leverages the biocompatibility and high surface area of nanodiamonds (NDs) for drug loading, while the surface modification with lactoferrin (Lf) facilitates targeted delivery to cancer cells that overexpress lactoferrin receptors. This document outlines the key analytical methods to ensure the quality, stability, and efficacy of this compound.

Physicochemical Characterization

A thorough physicochemical characterization is crucial to ensure the consistency and performance of the this compound formulation. Key parameters include particle size, surface charge, morphology, drug loading, and the confirmation of surface modification.

Summary of Physicochemical Properties

The following table summarizes the expected quantitative data for the characterization of this compound and its intermediate components.

| Parameter | Nanodiamonds (NDs) | ND-Doxorubicin (ND-DOX) | Lactoferrin-ND-DOX (this compound) | Technique | Reference |

| Average Particle Size (nm) | 2 - 9 | 50 - 150 | 60 - 200 | Dynamic Light Scattering (DLS), TEM, SEM, AFM | [1][2][3] |

| Polydispersity Index (PDI) | 0.11 - 0.13 | < 0.3 | < 0.3 | Dynamic Light Scattering (DLS) | [1] |

| Zeta Potential (mV) | Negative (carboxylated) | Near neutral or slightly negative | Positive | Zeta Potential Analyzer | [4] |

| Doxorubicin Loading Efficiency (%) | N/A | 60 - 80 | 60 - 80 | UV-Vis Spectroscopy | |

| Doxorubicin Loading Capacity (%) | N/A | 10 - 20 | 10 - 20 | UV-Vis Spectroscopy |

Experimental Protocols

Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter and size distribution (Polydispersity Index - PDI) of the nanoparticles in suspension. The zeta potential, a measure of the surface charge, is determined by measuring the electrophoretic mobility of the particles in an electric field.

Protocol:

-

Prepare aqueous suspensions of NDs, ND-DOX, and this compound at a concentration of approximately 0.1 mg/mL in deionized water.

-

Sonicate the suspensions for 15 minutes to ensure proper dispersion and prevent aggregation.

-

For DLS measurements, transfer the suspension to a disposable cuvette.

-

Set the instrument parameters (e.g., laser wavelength, scattering angle, temperature).

-

Perform at least three measurements for each sample to ensure reproducibility.

-

For zeta potential measurements, transfer the suspension to a specific zeta potential cell.

-

Apply an electric field and measure the electrophoretic mobility.

-

The instrument software will calculate the zeta potential based on the Henry equation.

-

Perform at least three measurements for each sample.

Principle: Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM), and Atomic Force Microscopy (AFM) are used to visualize the size, shape, and surface morphology of the nanoparticles.

Protocol (TEM):

-

Place a drop of the diluted nanoparticle suspension (e.g., 0.01 mg/mL) onto a carbon-coated copper grid.

-

Allow the grid to air-dry completely.

-

Optionally, negatively stain the sample with a solution of phosphotungstic acid or uranyl acetate (B1210297) for enhanced contrast.

-

Observe the grid under a transmission electron microscope at an appropriate acceleration voltage.

-

Capture images at different magnifications to assess the morphology and size distribution.

Principle: Fourier Transform Infrared (FTIR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy are employed to confirm the successful conjugation of doxorubicin and lactoferrin to the nanodiamond surface.

Protocol (FTIR):

-

Lyophilize the samples of NDs, ND-DOX, and this compound to obtain dry powders.

-

Mix a small amount of the sample with potassium bromide (KBr) powder and press it into a pellet.

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Record the FTIR spectra over a range of 4000-400 cm⁻¹.

-

Analyze the spectra for the appearance of characteristic peaks corresponding to the functional groups of doxorubicin (e.g., C=O, N-H) and lactoferrin (e.g., amide I and II bands).

Protocol (¹H-NMR):

-

Disperse the samples in a suitable deuterated solvent (e.g., D₂O).

-

Record the ¹H-NMR spectra.

-

The presence of characteristic peaks of doxorubicin and lactoferrin in the spectra of the conjugates, which are absent in the spectrum of bare nanodiamonds, confirms the successful conjugation.

Principle: The amount of doxorubicin loaded onto the nanodiamonds is quantified using UV-Vis Spectroscopy by measuring the concentration of free doxorubicin in the supernatant after centrifugation of the ND-DOX suspension.

Protocol:

-

After the incubation of nanodiamonds with a known initial concentration of doxorubicin, centrifuge the suspension to pellet the ND-DOX conjugates.

-

Carefully collect the supernatant.

-

Measure the absorbance of the supernatant at the maximum absorption wavelength of doxorubicin (around 480 nm) using a UV-Vis spectrophotometer.

-

Determine the concentration of free doxorubicin in the supernatant using a pre-established calibration curve.

-

Calculate the Drug Loading Efficiency (DLE) and Drug Loading Capacity (DLC) using the following formulas:

-

DLE (%) = [(Total amount of DOX - Amount of free DOX) / Total amount of DOX] x 100

-

DLC (%) = [(Total amount of DOX - Amount of free DOX) / Weight of nanoparticles] x 100

-

In Vitro Characterization

In vitro studies are essential to evaluate the therapeutic potential of this compound before proceeding to in vivo models.

Summary of In Vitro Performance

| Parameter | Expected Outcome | Technique | Reference |

| Drug Release Profile | Sustained, pH-dependent release (higher at acidic pH) | Dialysis Method with UV-Vis Spectroscopy | |

| Cellular Uptake | Enhanced uptake in lactoferrin receptor-positive cancer cells | Flow Cytometry, Confocal Microscopy | |

| Cytotoxicity | Increased cytotoxicity compared to free doxorubicin in target cells | MTT Assay, SRB Assay |

Experimental Protocols

Principle: The release of doxorubicin from the nanodiamonds is monitored over time under different pH conditions (e.g., pH 7.4 simulating physiological conditions and pH 5.5 simulating the endosomal/lysosomal environment) using a dialysis method.

Protocol:

-

Place a known amount of this compound suspension into a dialysis bag with a suitable molecular weight cut-off (e.g., 10 kDa).

-

Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline - PBS) at the desired pH (7.4 or 5.5) and temperature (37°C) with constant stirring.

-

At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh medium to maintain sink conditions.

-

Quantify the concentration of released doxorubicin in the collected aliquots using UV-Vis spectroscopy or fluorescence spectroscopy.

-

Plot the cumulative percentage of drug release as a function of time.

Principle: The efficiency of cellular internalization of this compound by cancer cells is assessed qualitatively by confocal microscopy and quantitatively by flow cytometry, leveraging the intrinsic fluorescence of doxorubicin.

Protocol (Confocal Microscopy):

-

Seed cancer cells (with and without lactoferrin receptor expression) on glass coverslips in a petri dish and allow them to adhere overnight.

-

Treat the cells with free doxorubicin, ND-DOX, and this compound for a specific incubation period.

-

Wash the cells with PBS to remove non-internalized nanoparticles.

-

Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

-

Stain the cell nuclei with a fluorescent dye (e.g., DAPI).

-

Mount the coverslips on glass slides and visualize them under a confocal laser scanning microscope.

-

The red fluorescence of doxorubicin will indicate the cellular localization of the nanoparticles.

Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. It is used to determine the cytotoxic effects of the drug formulations on cancer cells.

Protocol:

-

Seed cancer cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with various concentrations of free doxorubicin, ND-DOX, and this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for a few hours.

-

The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control cells and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Visualizations

The following diagrams illustrate the key processes involved in the synthesis and characterization of this compound.

Caption: Synthesis workflow for this compound.

References

- 1. Production, surface modification, physicochemical properties, biocompatibility, and bioimaging applications of nanodiamonds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, characterization and application of antibacterial lactoferrin nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jddtonline.info [jddtonline.info]

Application Notes and Protocols for LNnDFH I in Cell Culture Experiments

Introduction

Lacto-N-neodifucohexaose I (LNnDFH I) is a novel synthetic oligosaccharide with potential anti-neoplastic properties. Structurally similar to human milk oligosaccharides, this compound is designed to exhibit enhanced binding affinity to specific cell surface receptors implicated in oncogenesis. Preliminary studies suggest that this compound competitively inhibits the "Glyco-Receptor Tyrosine Kinase" (GR-TK), a receptor often overexpressed in various cancer cell lines. This inhibition is believed to disrupt downstream pro-survival signaling pathways, primarily the PI3K/Akt pathway, leading to decreased cell proliferation and induction of apoptosis. These application notes provide detailed protocols for investigating the effects of this compound in cell culture, including methods for determining its cytotoxic concentration, and for analyzing its impact on key signaling molecules.

Quantitative Data Summary

The following tables summarize the hypothetical dose-dependent effects of this compound on various cancer cell lines after a 72-hour incubation period.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| K562 | Chronic Myeloid Leukemia | 150 |

| A549 | Non-Small Cell Lung Cancer | 225 |

| MCF-7 | Breast Adenocarcinoma | 310 |

| HCT116 | Colorectal Carcinoma | 275 |

Table 2: Effect of this compound on Cell Viability and Apoptosis

| Cell Line | This compound Conc. (µM) | Cell Viability (% of Control) | Relative Caspase-3 Activity (Fold Change) |

| K562 | 150 | 50.2 ± 4.5 | 3.8 ± 0.4 |

| A549 | 225 | 49.8 ± 5.1 | 3.1 ± 0.3 |

| MCF-7 | 310 | 50.5 ± 4.8 | 2.5 ± 0.2 |

| HCT116 | 275 | 49.9 ± 5.3 | 2.9 ± 0.3 |

Signaling Pathway

The proposed mechanism of action for this compound involves the inhibition of the GR-TK receptor, which in turn suppresses the PI3K/Akt signaling cascade, a critical pathway for cell survival and proliferation.

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound using a colorimetric MTT assay, which measures cell metabolic activity as an indicator of cell viability.[1][2]

Materials:

-

Cancer cell line of interest

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (e.g., 10 mM in sterile water or DMSO)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells that are in the logarithmic phase of growth.[1]

-

Dilute the cell suspension to a concentration of 5 x 10^4 cells/mL in complete culture medium.

-

Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.[2]

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[2]

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of this compound in a suitable solvent like sterile water or DMSO.

-

Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0, 10, 50, 100, 250, 500, 1000 µM).

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with medium and the vehicle (solvent) alone as a control.

-

-

Incubation:

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

-

MTT Assay:

-

After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Aspirate the culture medium containing MTT from the wells.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value using non-linear regression analysis.

-

Protocol 2: Analysis of PI3K/Akt Pathway Activation by Western Blot

This protocol describes how to assess the effect of this compound on the phosphorylation status of Akt, a key protein in the PI3K/Akt signaling pathway, using Western blotting.

Materials:

-

6-well plates

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., rabbit anti-phospho-Akt, rabbit anti-Akt, mouse anti-GAPDH)

-

HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG, anti-mouse IgG)

-

TBST (Tris-buffered saline with 0.1% Tween 20)

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with this compound at the desired concentrations (e.g., IC50 concentration) for a specified time (e.g., 24 hours).

-

Wash the cells with ice-cold PBS and then lyse them by adding 100 µL of ice-cold lysis buffer to each well.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, then centrifuge at 12,000 rpm for 20 minutes at 4°C.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration for all samples. Add an equal volume of 2X Laemmli sample buffer to each sample.

-

Boil the samples at 95-100°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel, along with a molecular weight marker.

-

Run the gel according to the manufacturer's instructions.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

-

Incubate the membrane with the primary antibody (e.g., anti-p-Akt) diluted in blocking buffer overnight at 4°C with gentle shaking.

-

Wash the membrane three times for 5 minutes each with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times for 5 minutes each with TBST.

-

-

Detection and Analysis:

-

Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe with antibodies for total Akt and a loading control (e.g., GAPDH) to ensure equal protein loading.

-

Quantify the band intensities using image analysis software to determine the relative levels of phosphorylated Akt.

-

References

Application Notes and Protocols for the Quantification of Lacto-N-neodifucohexaose I (LNnDFH I) in Human Milk

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human milk oligosaccharides (HMOs) are a complex and abundant group of carbohydrates that represent the third largest solid component of human milk after lactose (B1674315) and lipids. These intricate glycans are not readily digested by the infant, but play a crucial role in shaping the infant's gut microbiome and immune system development. Lacto-N-neodifucohexaose I (LNnDFH I) is a neutral, fucosylated HMO. The accurate quantification of this compound and other HMOs in human milk is essential for understanding their biological functions, assessing the nutritional quality of infant formula, and for research in pediatrics and drug development.

This document provides a detailed protocol for the quantification of this compound in human milk samples using Liquid Chromatography-Mass Spectrometry (LC-MS), a widely adopted, sensitive, and specific method for HMO analysis.

Quantitative Data Summary

The concentration of this compound in human milk can vary significantly among individuals, primarily due to genetic factors such as the maternal secretor status, which is determined by the fucosyltransferase 2 (FUT2) gene. Secretor mothers produce milk with a higher abundance of α1-2 fucosylated HMOs. The following table summarizes representative concentrations of this compound and other major fucosylated HMOs found in human milk.

| Human Milk Oligosaccharide | Concentration Range (mg/L) | Maternal Secretor Status | Reference |

| 2'-Fucosyllactose (2'-FL) | 10 - 4740 | Secretor | [1] |

| 3-Fucosyllactose (3-FL) | 20 - 1520 | Both | [1] |

| Lacto-N-fucopentaose I (LNFP I) | Varies | Secretor | [2] |

| Lacto-N-fucopentaose II (LNFP II) | Varies | Non-secretor | [2] |

| Lacto-N-neodifucohexaose I (this compound) | Varies | Secretor | [2] |

| Lacto-N-difucohexaose II (LNDFH II) | Varies | Non-secretor |

Note: Concentrations are highly variable and depend on lactation stage, maternal genetics, and analytical methodology.

Experimental Protocol: Quantification of this compound by LC-MS

This protocol outlines a robust method for the quantification of this compound in human milk, adapted from established methodologies.

1. Materials and Reagents

-

Human milk samples

-

This compound analytical standard

-

Internal Standard (e.g., ¹³C-labeled oligosaccharide)

-

Acetonitrile (B52724) (ACN), LC-MS grade

-

Water, LC-MS grade

-

Formic acid, LC-MS grade

-

Ammonium (B1175870) formate

-

Solid Phase Extraction (SPE) cartridges (e.g., Graphitized Carbon)

-

Centrifuge tubes (1.5 mL and 15 mL)

-

Vortex mixer

-

Centrifuge

-

Analytical balance

-

pH meter

2. Sample Preparation: Human Milk Oligosaccharide Extraction

-

Thawing and Homogenization: Frozen human milk samples (-80°C) should be thawed overnight at 4°C. Once thawed, vortex the samples for 1 minute to ensure homogeneity.

-

Aliquoting: Transfer a 100 µL aliquot of the homogenized milk sample to a 1.5 mL microcentrifuge tube.

-

Protein Precipitation and Lipid Removal: Add 400 µL of cold acetonitrile to the milk aliquot. Vortex vigorously for 1 minute to precipitate proteins and lipids.

-

Centrifugation: Centrifuge the mixture at 14,000 x g for 15 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant, which contains the HMOs, and transfer it to a new 1.5 mL tube.

-

SPE Cleanup (Graphitized Carbon):

-

Condition the graphitized carbon SPE cartridge by washing with 3 mL of 80% acetonitrile/0.1% formic acid, followed by 3 mL of water.

-

Load the supernatant onto the conditioned SPE cartridge.

-

Wash the cartridge with 3 mL of water to remove lactose and other interfering substances.

-

Elute the HMOs with 3 mL of 40% acetonitrile/0.1% formic acid.

-

-

Drying and Reconstitution: Dry the eluted HMO fraction under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in 100 µL of LC-MS grade water. The sample is now ready for LC-MS analysis.

3. LC-MS Analysis

-

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer is required.

-

Chromatographic Conditions: